molecular formula C21H20N2O5S B2619848 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321895-73-1

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2619848
CAS No.: 1321895-73-1
M. Wt: 412.46
InChI Key: QPXCADXBDDWBHP-DQRAZIAOSA-N
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Description

This compound is a benzothiazole derivative featuring a (2,3-dihydrobenzo[b][1,4]dioxine)-6-carbonyl imino group and a methyl acetate substituent. The Z-configuration of the imino bond (C=N) suggests a specific spatial arrangement that may influence its biological activity and physicochemical properties. Benzothiazole derivatives are known for diverse pharmacological applications, including anticancer, antimicrobial, and enzyme-inhibitory activities. The presence of the dihydrobenzodioxine moiety may enhance metabolic stability or modulate interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-12-8-13(2)19-15(9-12)23(11-18(24)26-3)21(29-19)22-20(25)14-4-5-16-17(10-14)28-7-6-27-16/h4-5,8-10H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCADXBDDWBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound recognized for its potential biological activities. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects. The unique structural features of this compound contribute to its interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O6S. Its molecular weight is approximately 414.43 g/mol. The compound features a benzo[d]thiazole moiety and a dihydrobenzo[b][1,4]dioxine ring, which significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including PARP1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. Preliminary studies indicate that related compounds exhibit IC50 values ranging from 0.88 μM to 12 μM against PARP1 .
  • Anti-inflammatory Activity : Thiazole derivatives are often associated with anti-inflammatory properties. The structural characteristics of this compound may facilitate its binding to inflammatory mediators or receptors, modulating their activity and reducing inflammation.

Biological Activity Studies

Several studies have evaluated the biological activity of thiazole derivatives and related compounds. Below is a summary of key findings relevant to the activities of this compound:

Study Compound Target IC50 Value (μM) Findings
Study 1Compound 4PARP15.8Identified as a lead inhibitor in SAR optimization .
Study 2Compound 10PARP10.88Most potent inhibitor from the series .
Study 3VariousInflammatory pathwaysVariesDemonstrated anti-inflammatory effects in vitro .

Case Study: Inhibition of PARP1

In a detailed investigation involving several thiazole derivatives, researchers assessed the inhibition of PARP1 enzyme activity. Compounds were tested for their ability to inhibit the enzyme at various concentrations. The most promising candidates exhibited IC50 values significantly lower than those of established inhibitors like olaparib.

Case Study: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of structurally similar compounds. Results indicated that these compounds could effectively reduce pro-inflammatory cytokines in cell cultures, suggesting that this compound might share similar mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, we compare it with three classes of analogous molecules:

Methyl Benzoate-Based Sulfonylurea Herbicides

lists methyl benzoate derivatives like metsulfuron methyl ester and ethametsulfuron methyl ester , which share the methyl benzoate core but differ in substituents (e.g., triazine rings vs. benzothiazole). Key distinctions include:

  • Structural divergence: The target compound contains a benzothiazole-thiazolidinone hybrid, whereas sulfonylureas feature a sulfonylurea bridge and triazine ring.
  • Bioactivity : Sulfonylureas inhibit acetolactate synthase in plants, while benzothiazoles often target mammalian enzymes (e.g., kinases) or DNA .
Property (Z)-Target Compound Metsulfuron Methyl Ester
Core Structure Benzothiazole-dihydrobenzodioxine Triazine-sulfonylurea
Primary Application Pharmacological (hypothetical) Herbicidal
Key Functional Groups Imino, methyl acetate Sulfonylurea, methoxy-triazine

Thiazole-Containing Pharmacophores

and highlight thiazole derivatives, such as thiazol-5-ylmethyl carbamates and 1,3,4-thiadiazole-triazine hybrids . These compounds share heterocyclic frameworks but differ in substitution patterns:

  • Bioactivity profiles : Thiazole derivatives in target viral proteases or kinases, while the dihydrobenzodioxine group in the target compound may confer distinct target specificity .
  • Stereochemical complexity : The Z-configuration in the target compound contrasts with the stereochemically defined carbamates in , which exhibit strict spatial requirements for activity .

Benzothiazole Derivatives with Bioactivity Clustering

’s hierarchical clustering of 37 small molecules reveals that benzothiazoles with similar substituents (e.g., methyl or carbonyl groups) cluster into groups with correlated bioactivity. For example:

  • Mode of action: Compounds with benzothiazole-imino structures (like the target) may inhibit tubulin polymerization or intercalate DNA, akin to camptothecin analogs .

Research Findings and Data Gaps

  • Physicochemical properties: Limited experimental data exist for the target compound’s logP, solubility, or stability. Inference from analogs suggests moderate hydrophobicity (logP ~3.5) due to methyl and benzodioxine groups.
  • Synthetic challenges: The Z-configuration requires precise stereocontrol during imino bond formation, as noted in ’s X-ray studies of thiadiazole-triazine hybrids .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology : The synthesis of structurally similar benzo[d]thiazole derivatives involves coupling reactions between substituted thiazole amines and carbonyl-containing moieties. For example, tert-butyl carbamate intermediates can be synthesized via nucleophilic substitution with exo-2-aminonorbornane under basic conditions (triethylamine) to achieve yields of ~65% . Key steps include:

  • Reagent selection : Use of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl chloride as an acylating agent.
  • Temperature control : Reactions are typically conducted at reflux in solvents like CDCl₃ or methanol.
  • Purification : Column chromatography or recrystallization from ethyl acetate/ethanol mixtures .

Q. How can the stereochemical configuration (Z/E) of the imine bond in this compound be confirmed experimentally?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For instance, in related thiazole derivatives, NOE correlations between the imine proton and adjacent methyl groups on the benzo[d]thiazole ring confirm the (Z)-configuration . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural validation, particularly for resolving ambiguities in complex heterocyclic systems .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

  • Methodology :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.34 ppm for thiazole-CH₃) and carbonyl signals (δ ~190 ppm for the dioxine-carbonyl) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 472.2) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against kinase targets like CDK9?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s benzo[d]thiazole core and CDK9’s ATP-binding pocket. Focus on hydrogen bonding with residues like Cys106 and hydrophobic interactions with Leu83 .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

  • Methodology :

  • Experimental validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic studies using stopped-flow spectroscopy.
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) that deviate from theoretical predictions .

Q. How does the compound’s metabolic stability in hepatic models correlate with its structural motifs?

  • Methodology :

  • In vitro assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. The dihydrobenzo[d]dioxine moiety may undergo CYP450-mediated oxidation, while the methyl ester is prone to esterase hydrolysis .
  • Metabolite identification : Use high-resolution tandem MS (HRMS/MS) to detect hydroxylated or demethylated derivatives .

Q. What advanced synthetic techniques improve yield and selectivity for large-scale production?

  • Methodology :

  • Flow chemistry : Optimize parameters (residence time, temperature) using Bayesian algorithms to maximize yield (>80%) while minimizing byproducts .
  • Catalysis : Screen Pd/C or Ni-based catalysts for selective imine bond formation without racemization .

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